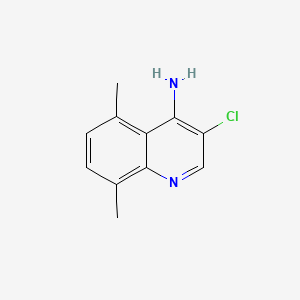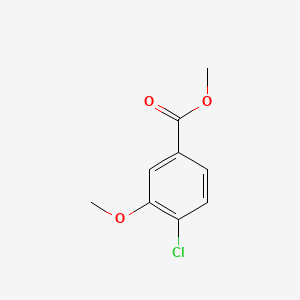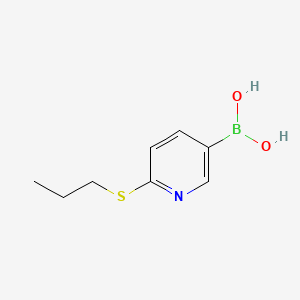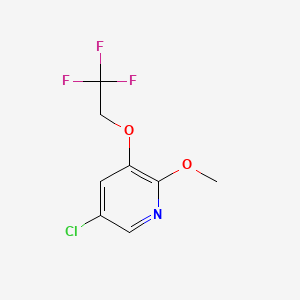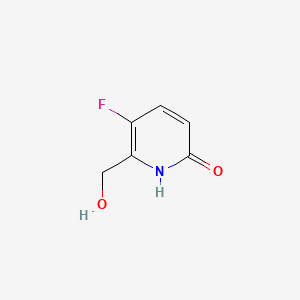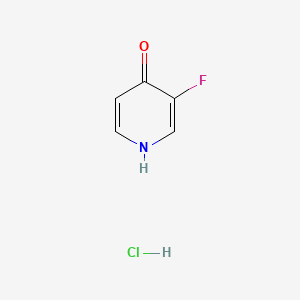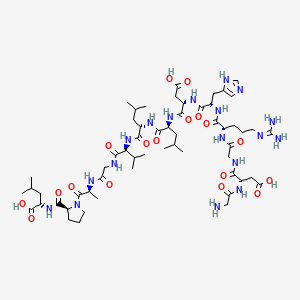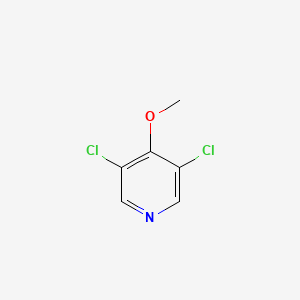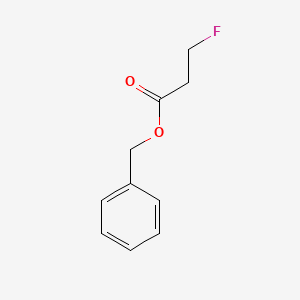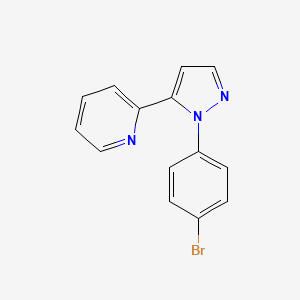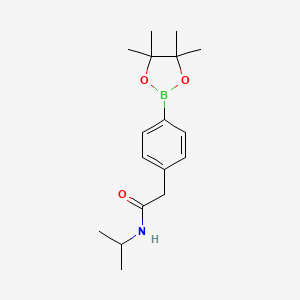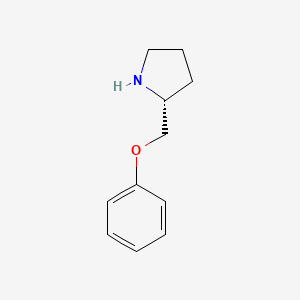
(R)-2-(phenoxymethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(phenoxymethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(phenoxymethyl)pyrrolidine typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another approach involves the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to produce the desired compound .
Industrial Production Methods
Industrial production methods for ®-2-(phenoxymethyl)pyrrolidine are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
®-2-(phenoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolinium derivatives.
Reduction: Reduction reactions can modify the phenoxymethyl group or the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolinium-based ionic liquid crystals, while substitution reactions can introduce various functional groups to the phenoxymethyl moiety .
Scientific Research Applications
®-2-(phenoxymethyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-(phenoxymethyl)pyrrolidine involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the compound can act as a substrate or inhibitor, influencing the enzyme’s activity. The molecular pathways involved include the formation of intermediates through C–H functionalization and subsequent transformations .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the phenoxymethyl group, used in various organic synthesis reactions.
Pyrrolinium: An oxidized form of pyrrolidine, used in the synthesis of ionic liquid crystals.
Phenoxymethylpyrrolidine derivatives: Compounds with different substituents on the phenoxymethyl group, used in medicinal chemistry.
Uniqueness
®-2-(phenoxymethyl)pyrrolidine is unique due to its chiral nature and the presence of the phenoxymethyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and the development of chiral drugs .
Properties
IUPAC Name |
(2R)-2-(phenoxymethyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINTVJDIQIIGZ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-Bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B596833.png)
